Minoxidil sulfate salt

Description

Properties

IUPAC Name |

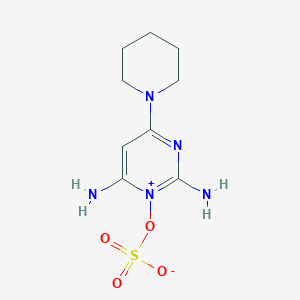

(2,6-diamino-4-piperidin-1-ylpyrimidin-1-ium-1-yl) sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O4S/c10-7-6-8(13-4-2-1-3-5-13)12-9(11)14(7)18-19(15,16)17/h6H,1-5H2,(H4,10,11,12,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOLOEUAGSPDLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=[N+](C(=C2)N)OS(=O)(=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Minoxidil sulfate salt is synthesized from minoxidil through a sulfation reaction. The process involves the addition of a sulfate group to minoxidil, typically using sulfotransferase enzymes . The reaction conditions are carefully controlled to ensure the formation of the desired sulfate ester.

Industrial Production Methods

Industrial production of this compound involves large-scale sulfation reactions using sulfotransferase enzymes. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Minoxidil sulfate salt primarily undergoes sulfation reactions. It can also participate in oxidation and reduction reactions, although these are less common .

Common Reagents and Conditions

The sulfation reaction typically involves the use of sulfotransferase enzymes and appropriate sulfate donors. Oxidation and reduction reactions may require specific oxidizing or reducing agents under controlled conditions .

Major Products Formed

The primary product of the sulfation reaction is this compound itself. Other reactions may yield various oxidized or reduced forms of the compound, depending on the specific reagents and conditions used .

Scientific Research Applications

Formulations and Delivery Systems

Recent advancements in drug delivery systems have improved the efficacy of MXS in clinical settings. Notable formulations include:

- Chitosan Microparticles : These have shown high encapsulation efficiency (approximately 82%) and sustained release profiles, significantly enhancing the delivery of MXS through the skin barrier .

- Nanofibers : Colored polymeric nanofibers loaded with MXS demonstrated stability and effective drug release patterns, making them suitable for long-term use without significant degradation .

- Iontophoresis : This technique has been employed to enhance the penetration of MXS into hair follicles, increasing drug accumulation fivefold compared to passive delivery methods .

Clinical Efficacy

Numerous clinical trials have established the effectiveness of MXS in treating AGA and FPHL:

- Comparative Studies : A study showed that 5% MXS significantly increased hair density compared to 2% solutions and placebo treatments. Patients using 5% MXS exhibited a 45% greater regrowth at week 48 compared to those on lower concentrations .

- Response Prediction : Research indicates that measuring sulfotransferase activity can predict treatment responses. Patients with higher enzyme activity are more likely to respond positively to MXS treatments .

Case Studies

Several case studies highlight the therapeutic potential and side effects associated with MXS:

- Alopecia Areata Treatment : In a cohort of patients resistant to standard treatments, a 10% MXS formulation resulted in significant hair regrowth after four months, with manageable side effects like irritation and erythema .

- Oral Minoxidil Use : A study involving oral minoxidil indicated that while it was effective for some patients with recalcitrant alopecia areata, topical formulations like MXS were often preferred due to fewer systemic side effects .

Side Effects and Considerations

While MXS is generally well-tolerated, potential side effects include:

- Dermatitis : Local skin irritation can occur, particularly with higher concentrations.

- Hypertrichosis : Unwanted facial hair growth has been noted as a common side effect in women using higher concentrations .

- Systemic Effects : Rare cases of prolonged hypotension have been reported following excessive topical application or ingestion of minoxidil solutions .

Mechanism of Action

Minoxidil sulfate salt exerts its effects by opening potassium channels, leading to hyperpolarization of cell membranes. This action results in vasodilation, which lowers blood pressure and promotes hair growth . The exact molecular targets and pathways involved include the activation of extracellular signal-regulated kinase (ERK) and Akt pathways, which promote cell survival and proliferation .

Comparison with Similar Compounds

Key Properties:

- Mechanism of Action: Minoxidil sulfate acts as a potassium channel opener (K⁺ATP agonist), inducing hyperpolarization in vascular smooth muscle cells and hair follicle dermal papilla cells. This increases K⁺ efflux, reduces intracellular Ca²⁺, and promotes vasodilation or hair follicle stimulation .

- Bioactivation: Sulfotransferase enzymes convert minoxidil into minoxidil sulfate, a critical step for its efficacy. Studies show 14-fold higher potency of minoxidil sulfate over minoxidil in stimulating hair growth .

- Physicochemical Profile: Solubility: Higher water solubility than minoxidil base, facilitating topical formulations . Stability: Less stable than minoxidil; degrades under extreme pH or prolonged storage . Color: White crystalline powder (vs. minoxidil’s yellowish hue) .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Minoxidil Sulfate and Key Analogues

Minoxidil vs. Minoxidil Sulfate

- Efficacy: Minoxidil sulfate directly activates K⁺ channels without requiring hepatic sulfation, making it 14x more effective in promoting hair follicle cysteine incorporation .

- Formulation: Minoxidil’s superior stability allows longer shelf life in commercial products (e.g., Rogaine®), while minoxidil sulfate’s instability necessitates controlled storage (e.g., -20°C) .

Cromakalim vs. Minoxidil Sulfate

- Vascular Selectivity: Cromakalim demonstrates greater efficacy in relaxing rabbit aorta and inhibiting norepinephrine-induced contractions, but both compounds act via ATP-sensitive K⁺ channels .

- Antagonism : Glibenclamide (a sulfonylurea) inhibits both compounds, suggesting overlapping pathways .

- Persistence: Minoxidil sulfate’s effects endure post-washout due to sulfation-dependent protein binding (e.g., 116 kDa protein in vascular tissue), unlike cromakalim .

Sulfated Conjugates (e.g., Estrone Sulfate)

- Enzymatic Stability: Minoxidil sulfate resists degradation by sulfatases that hydrolyze other sulfated steroids .

Lysyl Hydroxylase Inhibition

Stability and Analytical Considerations

Table 2: Stability and Formulation Profiles

Biological Activity

Minoxidil sulfate, the active metabolite of minoxidil, plays a critical role in the treatment of hair loss, particularly androgenetic alopecia (AGA) and other hair disorders. Understanding its biological activity is essential for optimizing its therapeutic applications. This article delves into the mechanisms, efficacy, and clinical findings related to minoxidil sulfate salt.

Minoxidil sulfate is primarily known for its ability to stimulate hair follicles and promote hair growth. The conversion of minoxidil to minoxidil sulfate occurs through the action of sulfotransferase enzymes in hair follicles. This metabolite is significantly more potent than its precursor, with studies indicating that minoxidil sulfate is 14 times more effective in stimulating cysteine incorporation in cultured hair follicles than minoxidil itself .

The biological activity of minoxidil sulfate involves several key mechanisms:

- Vasodilation : Minoxidil acts as a potent vasodilator by opening ATP-sensitive potassium channels in vascular smooth muscle, which increases blood flow to the scalp and enhances nutrient delivery to hair follicles .

- Cell Cycle Regulation : It promotes cell proliferation by facilitating the transition from the G1 phase to the S phase of the cell cycle, thereby increasing cellular DNA synthesis .

- Anagen Phase Extension : Minoxidil sulfate shortens the telogen (resting) phase and prolongs the anagen (growth) phase of hair follicles, leading to increased hair density and thickness .

Efficacy Studies

Numerous clinical trials have evaluated the efficacy of minoxidil sulfate in treating hair loss. Below is a summary of selected studies:

Case Studies

- Case Study on Non-responders : A study involving patients who did not respond to standard treatments with 5% minoxidil found that switching to a higher concentration formulation of minoxidil sulfate resulted in significant improvements in hair growth after four months .

- Oral Minoxidil Administration : Research on oral minoxidil showed promising results in recalcitrant alopecia areata patients. While systemic side effects were noted, such as fluid retention and tachycardia, patients demonstrated improved hair regrowth rates compared to topical applications .

Pharmacokinetics

Minoxidil sulfate exhibits unique pharmacokinetic properties that influence its effectiveness:

- Absorption : Approximately 1.4% of topical minoxidil is absorbed through the scalp, which limits systemic exposure while allowing localized action on hair follicles .

- Stability : Minoxidil sulfate has a short half-life in circulation (approximately 30 minutes), which necessitates frequent application for sustained effects .

Q & A

Q. What validated methods exist for synthesizing and characterizing minoxidil sulfate salt in laboratory settings?

Synthesis of this compound requires precise sulfonation of minoxidil, typically achieved via enzymatic sulfation (e.g., sulfatase enzymes) or chemical sulfonation using sulfuric acid derivatives. Characterization should include:

- Purity analysis : Use HPLC or LC-MS with a reference standard to quantify impurities .

- Structural confirmation : Employ NMR (¹H and ¹³C) and FT-IR spectroscopy to verify sulfation at the primary hydroxyl group .

- Physicochemical properties : Determine solubility in solvents like DMSO, acetone, or acetonitrile, and measure melting points (if feasible) using differential scanning calorimetry (DSC) .

Experimental protocols must be detailed in the main manuscript or supplementary materials to ensure reproducibility .

Q. How can researchers ensure accurate quantification of this compound in biological samples?

Validated analytical methods include:

- LC-MS/MS : Use a reverse-phase C18 column with mobile phases optimized for polar metabolites. Calibrate with isotopically labeled internal standards (e.g., deuterated minoxidil sulfate) to account for matrix effects .

- Sample preparation : Acidify biological matrices (plasma, tissue homogenates) to stabilize the sulfate conjugate, followed by protein precipitation or solid-phase extraction .

- Quality control : Include spiked recovery samples and inter-day precision assessments to validate method robustness .

Q. What are the best practices for designing in vitro assays to evaluate minoxidil sulfate’s vasodilatory effects?

- Cell models : Use primary human dermal papilla cells or aortic smooth muscle cells to assess potassium channel (KATP) activation .

- Dosage optimization : Conduct dose-response curves (1–100 µM) to determine EC₅₀ values, accounting for solubility limitations in aqueous buffers .

- Functional readouts : Measure membrane hyperpolarization via patch-clamp electrophysiology or intracellular calcium flux using fluorescent dyes (e.g., Fluo-4) .

Report negative controls (e.g., KATP blockers like glibenclamide) to confirm mechanism-specific effects .

Advanced Research Questions

Q. How can conflicting data on minoxidil sulfate’s efficacy across studies be resolved?

Contradictions often arise from:

- Variable metabolic activation : Differences in sulfotransferase enzyme activity across cell lines or animal models may affect bioactivation . Validate using genetically modified models (e.g., SULT1A1 knockout cells).

- Formulation stability : Degradation due to light, temperature, or pH can reduce potency. Conduct accelerated stability studies under ICH guidelines (25°C/60% RH) with periodic HPLC monitoring .

- Species-specific responses : Compare pharmacokinetic profiles in rodents vs. humanized models to identify translational gaps .

Q. What strategies improve the stability of minoxidil sulfate in aqueous formulations for long-term studies?

- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) to prevent hydrolysis .

- Buffer optimization : Use phosphate-buffered saline (pH 6.5–7.0) to minimize sulfate ester degradation .

- Light protection : Store solutions in amber vials or under nitrogen atmosphere to avoid photolytic cleavage .

Q. What methodologies are recommended for elucidating minoxidil sulfate’s metabolic pathways?

- Radiolabeled tracing : Use ³⁵S-labeled minoxidil sulfate to track metabolic fate in hepatocyte incubations .

- Enzyme inhibition assays : Co-incubate with sulfotransferase inhibitors (e.g., 2,6-dichloro-4-nitrophenol) to identify rate-limiting steps .

- Metabolite profiling : Combine high-resolution mass spectrometry (HRMS) with molecular networking to detect novel conjugates (e.g., glucuronides) .

Q. How should researchers design in vivo studies to assess minoxidil sulfate’s tissue-specific effects?

- Dosing routes : Compare topical application (for alopecia models) vs. intraperitoneal injection (for systemic effects) .

- Biomarker selection : Quantify collagen deposition (via hydroxyproline assays) for fibrosis risk or VEGF levels (ELISA) for angiogenesis .

- Toxicokinetics : Monitor plasma concentrations over 24 hours to establish Cmax and half-life, with necropsy for tissue distribution analysis .

Q. What experimental controls are critical for minimizing confounding factors in chronic toxicity studies?

- Vehicle controls : Include cohorts treated with formulation excipients (e.g., DMSO) to isolate compound-specific effects .

- Histopathological blinding : Ensure pathologists are blinded to treatment groups to reduce bias .

- Endpoint harmonization : Align with OECD guidelines for repeated-dose toxicity (e.g., 28-day or 90-day protocols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.